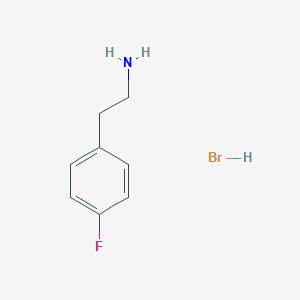

2-(4-Fluorophenyl)ethylamine Hydrobromide

Description

The exact mass of the compound 2-(4-Fluorophenyl)ethylamine Hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Fluorophenyl)ethylamine Hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)ethylamine Hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.BrH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNUPOUGVYVYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807536-06-6 | |

| Record name | 2-(4-Fluorophenyl)ethylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-(4-Fluorophenyl)ethylamine Hydrobromide

CAS: 1807536-06-6

Formula:

Executive Summary & Strategic Utility

2-(4-Fluorophenyl)ethylamine Hydrobromide is a high-purity ammonium salt derivative of the phenethylamine class. While the free amine (4-fluorophenethylamine) is a classic scaffold in medicinal chemistry—serving as a bioisostere for phenethylamine and tyramine—the hydrobromide (HBr) salt form (CAS 1807536-06-6) represents a specialized formulation critical for two distinct high-value sectors: solid-state pharmaceutical engineering and optoelectronic material synthesis .

For drug development professionals, this compound offers a "metabolically hardened" scaffold. The para-fluorine substitution blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending half-life compared to the parent phenethylamine. Simultaneously, the hydrobromide counter-ion is frequently selected to modulate solubility profiles and improve crystallinity where hydrochloride salts fail, a critical factor in pre-formulation stages.

Chemical Profile & Physical Properties[2][4][5][6][7][8][9][10][11]

The selection of the HBr salt over the more common HCl salt is often driven by lattice energy considerations. Bromide salts typically exhibit higher density and different hygroscopicity profiles, essential for stable API (Active Pharmaceutical Ingredient) formulation.

| Property | Specification | Relevance to Research |

| Appearance | White to off-white crystalline powder | Indicates high purity; yellowing suggests free amine oxidation. |

| Melting Point | 200–206 °C (Lit.[3] for HCl analog); HBr varies | High thermal stability suitable for melt-processing or vapor deposition. |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly in Water | Polar organic solvents required for stock solutions; aqueous solubility is pH-dependent. |

| Purity (HPLC) | Critical for preventing side-reactions in sensitive catalytic couplings. | |

| Hygroscopicity | Moderate | Requires storage under inert gas (Argon/Nitrogen) to prevent hydrolysis or caking. |

Synthesis & Manufacturing Protocol

The synthesis of CAS 1807536-06-6 generally follows a convergent route starting from 4-fluorobenzaldehyde. The critical differentiation occurs in the final salt formation step, where hydrobromic acid is employed to secure the specific anion.

Mechanistic Workflow

The synthesis relies on the Henry Reaction followed by reduction, a pathway chosen for its scalability and avoidance of metal-cyanide contaminants associated with nitrile reductions.

-

Condensation: 4-Fluorobenzaldehyde reacts with nitromethane (Henry Reaction) to form the nitrostyrene intermediate.

-

Reduction: The nitroalkene is reduced (using

or catalytic hydrogenation) to the free amine. -

Salt Formation: The free amine is treated with anhydrous HBr in a non-aqueous solvent (e.g., diethyl ether or acetic acid) to precipitate the target salt.

Experimental Protocol (Self-Validating System)

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents.

Step 1: Synthesis of 4-Fluoro-trans-

-

Reagents: 4-Fluorobenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.1 eq).

-

Procedure: Reflux in glacial acetic acid for 4 hours. Upon cooling, the yellow crystalline product precipitates.

-

Validation: TLC (Hexane/EtOAc 8:2) should show disappearance of aldehyde (

) and appearance of a fluorescent yellow spot.

Step 2: Reduction to Free Amine

-

Reagents:

(3.0 eq) in dry THF. -

Procedure: Add nitrostyrene dropwise at 0°C. Reflux for 6 hours. Quench via Fieser workup (

water/NaOH/water). -

Validation: IR spectroscopy should show loss of

stretches (1515, 1335

Step 3: Hydrobromide Salt Precipitation (The Critical Step)

-

Reagents: Crude 4-fluorophenethylamine, 33% HBr in Acetic Acid (or 48% aq. HBr).

-

Procedure: Dissolve amine in cold Ethanol. Add HBr dropwise with vigorous stirring until pH reaches 3-4. Add cold Diethyl Ether to induce precipitation. Filter and wash with dry Ether.

-

Validation:

NMR (

Synthesis Workflow Diagram

Figure 1: Convergent synthesis pathway for CAS 1807536-06-6, highlighting the transition from aldehyde precursor to the stable hydrobromide salt.[4]

Medicinal Chemistry Applications

For drug discovery, the 4-fluoro substitution is a deliberate design choice known as bioisosteric replacement .

Metabolic Blocking (The Para-Fluorine Effect)

In the parent phenethylamine, the para-position is highly susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2D6), leading to rapid clearance. Replacing the hydrogen with fluorine—a distinctively small but highly electronegative atom—achieves two goals:

-

Steric/Electronic Blockade: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond, rendering the para-position inert to oxidative attack.

-

Lipophilicity Modulation: Fluorination increases

, enhancing blood-brain barrier (BBB) permeability without significantly altering the steric footprint of the molecule.

Pharmacological Targets

Researchers utilize this scaffold to target monoaminergic systems:

-

MAO-B Inhibition: The fluorine atom can alter the binding kinetics within the Monoamine Oxidase B active site, potentially increasing selectivity over MAO-A.

-

TAAR1 Agonism: Trace Amine-Associated Receptor 1 (TAAR1) is a target for antipsychotic and addiction therapeutics. 4-Fluorophenethylamine derivatives have shown potent agonist activity, modulating dopaminergic firing rates.

Structure-Activity Relationship (SAR) Diagram

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each moiety within the 4-fluorophenethylamine scaffold.

Material Science Crossover: Perovskite Engineering

While primarily a medicinal intermediate, researchers must be aware that CAS 1807536-06-6 is a dominant precursor in Perovskite Solar Cell (PSC) research.

-

Role: It serves as a "large organic cation" (spacer) in 2D/3D hybrid perovskites.

-

Anion Importance: The Hydrobromide form is strictly required here. Using an HCl salt would introduce chloride impurities into a Lead Bromide (

) lattice, degrading the optoelectronic performance. -

Relevance to Pharma: This high demand in the solar sector ensures a supply of ultra-high purity (>99.5%) grade material, which drug developers can leverage for high-sensitivity biological assays.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[5] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[5] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[5] |

Handling Protocol:

-

Engineering Controls: Always handle within a chemical fume hood. The salt is fine powder; avoid dust generation.

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

-

Storage: Hygroscopic. Store in a desiccator or under inert atmosphere (Nitrogen/Argon) at room temperature.

References

-

Chemical Identity & Properties: Tokyo Chemical Industry (TCI). Product Specification: 2-(4-Fluorophenyl)ethylamine Hydrobromide. Retrieved from .

-

Metabolic Stability of Fluorinated Drugs: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Synthesis of Phenethylamines: Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis methodologies).

-

Perovskite Applications (Anion Specificity): Zhang, F., et al. (2019). 2D Perovskite Stabilization for High-Performance Solar Cells. Journal of the American Chemical Society.[6] (Illustrates the necessity of the Bromide salt form).

-

Safety Data: Fisher Scientific. Safety Data Sheet: 2-(4-Fluorophenyl)ethylamine. Retrieved from .

Sources

4-Fluorophenethylamine Hydrobromide: A Technical Guide to Structure, Synthesis, and Pharmacology

Topic: 4-Fluorophenethylamine Hydrobromide: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

4-Fluorophenethylamine (4-FPEA) Hydrobromide is a halogenated derivative of the trace amine phenethylamine (PEA). Structurally characterized by a fluorine atom at the para position of the phenyl ring, this compound serves as a critical probe in neuropharmacology, particularly in the study of Trace Amine-Associated Receptor 1 (TAAR1). Unlike its alpha-methylated analog 4-Fluoroamphetamine (4-FA), 4-FPEA lacks significant psychostimulant potency due to rapid metabolic turnover by Monoamine Oxidase B (MAO-B). This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and pharmacological utility as a non-psychotropic trace amine modulator.

Chemical Identity and Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature and Identification

-

IUPAC Name: 2-(4-Fluorophenyl)ethan-1-amine hydrobromide

-

Common Names: 4-Fluorophenethylamine HBr, p-Fluorophenethylamine HBr, 4-FPEA

-

CAS Number (HBr Salt): 1807536-06-6

-

CAS Number (Free Base): 459-19-8

-

Molecular Formula: C₈H₁₀FN · HBr

-

Molecular Weight: 220.09 g/mol

Physical Properties

The hydrobromide salt offers superior stability and crystallinity compared to the hygroscopic free base.

| Property | Data | Note |

| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert gas. |

| Solubility | Soluble in water, ethanol, DMSO | High polarity facilitates aqueous bioassays. |

| Melting Point | >200 °C (Decomposition) | Typical of phenethylamine hydrohalide salts. |

| Acidity (pKa) | ~9.8 (Amine conjugate acid) | Consistent with primary alkyl amines. |

| Lipophilicity | LogP ~ 1.8 (Free Base) | Fluorine substitution increases lipophilicity vs. PEA (LogP ~1.4). |

Synthetic Methodology

Retrosynthetic Analysis

The synthesis of 4-FPEA typically proceeds via the reduction of a nitroalkene intermediate, formed by the condensation of 4-fluorobenzaldehyde and nitromethane. This route (Henry Reaction) is preferred for its scalability and high atom economy.

Protocol: Synthesis via Nitrostyrene Reduction

Safety Warning: Reactions involving LiAlH₄ and nitromethane are hazardous. Perform in a fume hood with blast shielding.

Step 1: Henry Reaction (Condensation)

-

Reagents: 4-Fluorobenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.2 eq).

-

Procedure: Reflux reagents in glacial acetic acid or methanol for 4–6 hours.

-

Workup: Cool to precipitate yellow crystals of 4-fluoro-β-nitrostyrene . Recrystallize from ethanol.

-

Yield: Typically 80–90%.

Step 2: Reduction

-

Reagents: Lithium Aluminum Hydride (LiAlH₄, 3.0 eq) in dry THF.

-

Procedure: Add nitrostyrene solution dropwise to LiAlH₄ suspension at 0°C. Reflux for 12 hours under N₂ atmosphere.

-

Quenching: Fieser workup (Water, 15% NaOH, Water) to remove aluminum salts.

-

Isolation: Extract filtrate with diethyl ether, dry over MgSO₄, and evaporate to yield 4-FPEA free base (clear oil).

Step 3: Salt Formation (Hydrobromide)

-

Procedure: Dissolve free base in anhydrous isopropanol.

-

Acidification: Add 48% aqueous HBr or HBr/Acetic acid dropwise until pH ~3.

-

Crystallization: Dilute with cold diethyl ether to precipitate the salt. Filter and dry under vacuum.

Visualized Synthesis Pathway

Figure 1: Synthetic pathway from 4-fluorobenzaldehyde to 4-FPEA HBr via the Henry reaction.[1]

Pharmacology and Biological Activity[10][11][12][13]

Mechanism of Action: The "Fluorine Effect"

4-FPEA is a structural analog of the endogenous trace amine Phenethylamine (PEA). The introduction of the fluorine atom at the para position alters the metabolic and binding profile:

-

Metabolic Stability: The C-F bond blocks para-hydroxylation (a major metabolic route for PEA), potentially extending the half-life slightly compared to PEA, though it remains a substrate for MAO-B.

-

Lipophilicity: Increased lipophilicity enhances blood-brain barrier (BBB) penetration relative to PEA.

Target Interactions

4-FPEA acts primarily as a TAAR1 Agonist and a MAO-B Substrate .

| Target | Interaction Type | Consequence |

| TAAR1 | Agonist | Activation leads to Gs-coupling, cAMP accumulation, and phosphorylation of monoamine transporters (DAT, SERT), causing internalization or efflux inhibition. |

| MAO-B | Substrate | Rapidly deaminated to 4-fluorophenylacetic acid. High turnover limits systemic duration of action. |

| VMAT2 | Weak Substrate | May displace dopamine from vesicles at high concentrations, but effect is transient due to MAO metabolism. |

Structure-Activity Relationship (SAR)

Unlike 4-Fluoroamphetamine (4-FA) , 4-FPEA lacks the alpha-methyl group.

-

4-FA: Alpha-methyl group sterically hinders MAO, leading to long duration and potent psychostimulant effects (dopamine/serotonin release).

-

4-FPEA: Lack of alpha-methyl group renders it susceptible to rapid degradation. It does not produce sustained psychostimulation, making it a useful "silent" probe for trace amine signaling without amphetamine-like toxicity.

Signaling Pathway Visualization

Figure 2: TAAR1 signaling cascade activated by 4-FPEA, leading to modulation of dopaminergic transmission.

Safety and Handling

-

Hazard Classification: Irritant.[2]

-

GHS Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Hygroscopic. Store in a cool, dry place under inert gas (Argon/Nitrogen).

References

-

ChemicalBook. (2025). 2-(4-Fluorophenyl)ethylamine Hydrobromide Properties and CAS Data.Link

-

Tokyo Chemical Industry (TCI). (2025). Product Specification: 2-(4-Fluorophenyl)ethylamine Hydrobromide.[3]Link

-

Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry. Link

-

Lindemann, L., et al. (2008). Trace amine-associated receptor 1 modulates dopaminergic activity.[4] Journal of Pharmacology and Experimental Therapeutics. Link

-

Sigma-Aldrich. (2025). 4-Fluorophenethylamine Hydrochloride Safety Data Sheet.Link

Sources

- 1. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]

- 2. 4-fluorobenzaldehyde Fluorobenzaldehyde Pure For Organic Synthesis - 500ml - SYNTHETIKA [synthetikaeu.com]

- 3. 2-(4-Fluorophenyl)ethylamine Hydrobromide | 1807536-06-6 [chemicalbook.com]

- 4. Frontiers | Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice [frontiersin.org]

Comparative Analysis: 4-Fluorophenethylamine Free Base vs. Hydrobromide Salt

Technical Guide for Medicinal Chemistry & Pharmacology Applications

Executive Summary

This guide analyzes the physicochemical and functional distinctions between 4-fluorophenethylamine (4-FPEA) in its free base form and its hydrobromide (HBr) salt. While the pharmacophore—the 4-fluorophenethylamine moiety—remains identical in biological systems once solvated, the solid-state properties, stability, and handling requirements differ radically.

-

The Free Base is the reactive, volatile, and lipophilic form, essential for organic synthesis (e.g., amide coupling) but prone to oxidative degradation and carbonate formation.

-

The Hydrobromide Salt is the stable, crystalline, and hydrophilic form, preferred for long-term storage, precise dosing in biological assays, and crystallographic characterization.

Physicochemical Profile

The choice between free base and salt dictates the solvent system, storage conditions, and molarity calculations.

Comparative Data Table

| Property | 4-Fluorophenethylamine (Free Base) | 4-Fluorophenethylamine Hydrobromide (HBr Salt) |

| CAS Number | 1583-88-6 | 1807536-06-6 |

| Molecular Formula | C₈H₁₀FN | C₈H₁₀FN · HBr |

| Molecular Weight | 139.17 g/mol | 220.09 g/mol |

| Physical State | Clear to yellow oily liquid | White to off-white crystalline solid |

| Boiling/Melting Point | BP: 50–52 °C (at 0.15 mmHg) [1] | MP: ~150–180 °C (Typical for PEA HBr salts) |

| Solubility (Aq) | Low (Sparingly soluble) | High (Dissociates fully) |

| Solubility (Org) | High (DCM, Et₂O, Toluene) | Low (Insoluble in non-polar solvents) |

| Stability | Air-sensitive (absorbs CO₂); oxidizes | Stable; Hygroscopic (protect from moisture) |

| Key Hazard | Corrosive, Volatile | Irritant, Hygroscopic |

Structural Insight: The Fluorine Substitution

The para-fluorine atom is a classic bioisostere for hydrogen or a hydroxyl group.

-

Metabolic Stability: Unlike the parent phenethylamine, the C-F bond at the 4-position blocks para-hydroxylation by cytochrome P450 enzymes, significantly extending the molecule's half-life in metabolic assays [2].

-

Electronic Effect: The electronegative fluorine pulls electron density from the aromatic ring, slightly lowering the pKa of the amine compared to non-fluorinated phenethylamine, though it remains sufficiently basic to form stable salts.

Experimental Workflows: Interconversion

Researchers often purchase the stable HBr salt but require the free base for nucleophilic attacks (e.g., reductive amination). Conversely, the free base is converted to the salt for purification or storage.

Diagram 1: Equilibrium & Extraction Workflow

The following diagram illustrates the pH-dependent equilibrium and the phase-transfer workflow for isolation.

Caption: pH-dependent switching between the water-soluble ionic salt and the lipophilic free amine.

Protocol A: "Free-Basing" (Salt Base)

Objective: Isolate reactive amine for synthesis.

-

Dissolution: Dissolve 1.0 eq of 4-FPEA HBr in minimal deionized water.

-

Basification: Slowly add 2M NaOH (aq) while stirring until pH > 12. The solution will become cloudy as the oil separates.

-

Extraction: Add Dichloromethane (DCM) or Diethyl Ether (3x volumes). Shake and separate the organic layer.[1]

-

Drying: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Concentration: Filter and evaporate solvent under reduced pressure (Rotavap). Caution: The free base is volatile; do not use high vacuum or excessive heat (>40°C) for prolonged periods.

Protocol B: Salt Formation (Base HBr)

Objective: Stabilize the amine for storage or crystallization.

-

Solvation: Dissolve the crude free base oil in dry Diethyl Ether or Isopropanol.

-

Acidification: Dropwise add 48% HBr (aq) or HBr in Acetic Acid while chilling on ice.

-

Precipitation: The salt should crash out as a white solid. If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.

-

Filtration: Vacuum filter the solid and wash with cold ether to remove impurities.

Pharmacological Applications

In biological contexts, the specific form (Base vs. HBr) is irrelevant to receptor binding once dissolved, but critical for preparation.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

4-FPEA is a potent agonist of TAAR1.

-

Mechanism: It mimics endogenous trace amines (like

-phenylethylamine) but with enhanced metabolic stability. Activation of TAAR1 modulates dopaminergic neurotransmission [3].[2][3][4] -

Dosing Correction: When using the HBr salt for in vitro or in vivo dosing, you must correct for the hydrobromide counterion.

-

Correction Factor:

. -

Implication: You must weigh 1.58 mg of the HBr salt to deliver 1.0 mg of the active amine.

-

Monoamine Oxidase (MAO) Interaction

The fluorine substitution at the para position alters the kinetics of MAO degradation. While PEA is rapidly degraded by MAO-B, 4-FPEA shows resistance, making it a useful probe for studying trace amine dynamics without immediate catabolism.

Diagram 2: Pharmacological Signaling Pathway

Caption: TAAR1 signaling cascade activated by 4-FPEA, leading to cAMP accumulation.

Handling, Stability & Safety (E-E-A-T)

The "Carbamate" Trap (Free Base)

A common error in handling 4-FPEA free base is leaving it exposed to air.

-

Reaction:

(Carbamate salt). -

Observation: The clear liquid turns cloudy or forms a white crust on the vial cap.

-

Prevention: Always store the free base under an inert atmosphere (Argon/Nitrogen) at -20°C.

Hygroscopicity (HBr Salt)

Hydrobromide salts are often more hygroscopic than their Hydrochloride counterparts.

-

Risk: Absorption of water alters the effective molecular weight, leading to inaccurate dosing in potency assays.

-

Mitigation: Store in a desiccator. If the solid becomes "sticky," recrystallize from Isopropanol/Ether before use.

Safety Data

-

Free Base: Corrosive (Causes skin burns/eye damage). Volatile (Inhalation hazard).

-

HBr Salt: Irritant (Skin/Eye/Respiratory). Toxic if swallowed (Acute oral toxicity).

References

-

Sigma-Aldrich.[5] (n.d.). 4-Fluorophenethylamine Product Sheet. Retrieved from

-

TCI Chemicals. (n.d.). 2-(4-Fluorophenyl)ethylamine Hydrobromide Product Specifications. Retrieved from

-

Unlocking the secrets of trace amine-associated receptor 1 agonists. (2024). National Institutes of Health (PMC). Retrieved from

-

Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[6]

-

ChemicalBook. (2025).[7] 2-(4-Fluorophenyl)ethylamine Hydrobromide Properties. Retrieved from

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]

- 3. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders [mdpi.com]

- 4. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 5. 4-Fluorophenethylamine 99 1583-88-6 [sigmaaldrich.com]

- 6. ARL Bio Pharma | Drug Formulation and The Impact on Analytical Testing [arlok.com]

- 7. 2-(4-Fluorophenyl)ethylamine Hydrobromide | 1807536-06-6 [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 2-(4-Fluorophenyl)ethylamine and its Hydrobromide Salt

Prepared by a Senior Application Scientist

This document provides a comprehensive safety and handling guide for 2-(4-Fluorophenyl)ethylamine and its hydrobromide salt, synthesized from authoritative Safety Data Sheets (SDS). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who work with this compound. The structure of this guide is designed to provide a logical workflow, from understanding the inherent hazards to implementing practical control measures and responding effectively to emergencies.

Introduction: A Profile of 2-(4-Fluorophenyl)ethylamine

2-(4-Fluorophenyl)ethylamine is an aromatic amine that serves as a crucial building block in medicinal chemistry and neuropharmacology.[1] Its fluorinated phenyl group can enhance biological activity and selectivity, making it a valuable precursor in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] It is also used in the production of specialty chemicals and agrochemicals.[1]

This guide primarily references safety data for the free base, 2-(4-Fluorophenyl)ethylamine (CAS No. 1583-88-6), as comprehensive SDS for the hydrobromide salt (CAS No. 1807536-06-6) are less detailed. The hazardous properties of the hydrobromide salt are fundamentally derived from the organic base; therefore, the safety protocols outlined here are directly applicable and essential for its safe handling.

Key Compound Identifiers:

-

Chemical Name: 2-(4-Fluorophenyl)ethylamine[2]

-

Synonyms: 4-Fluorophenethylamine, 2-(p-fluorophenyl)ethylamine[3]

-

Molecular Formula: C₈H₁₀FN[1]

Section 1: Core Hazard Identification and GHS Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. 2-(4-Fluorophenyl)ethylamine is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The primary dangers are its corrosive nature and its flammability.[2]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion / Irritation | 1B | H314: Causes severe skin burns and eye damage.[2] | Corrosive | Danger[2] |

| Serious Eye Damage / Irritation | 1 | H314: Causes severe skin burns and eye damage.[2] | Corrosive | Danger[2] |

| Flammable Liquids | 4 | H227: Combustible liquid.[2] | (None for Category 4) | Warning |

Senior Application Scientist's Note: A Category 1B Skin Corrosive classification indicates that the material can cause irreversible skin damage after an exposure of up to one hour. This is a significant hazard, and even brief, accidental contact requires immediate and thorough first aid. The "Combustible" classification means it does not ignite as easily as "Flammable" liquids, but it still presents a fire risk when exposed to heat or ignition sources.[2]

Section 2: Proactive Risk Mitigation and Safe Handling Protocols

Based on the hazard profile, a systematic approach to exposure control is mandatory. This involves a combination of engineering controls, personal protective equipment (PPE), and stringent handling procedures.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the inhalation of vapors and prevent skin contact.

-

Ventilation: All work with 2-(4-Fluorophenyl)ethylamine must be conducted in a well-ventilated area.[2][4] A certified chemical fume hood is the standard and required engineering control.[5]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[2]

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is not optional. The following must be worn at all times when handling the compound:

-

Eye and Face Protection: Wear chemical safety goggles and a face shield that meet OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, consider additional protective clothing.[2][5]

-

Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is required.[2]

Workflow for Safe Handling

The following diagram outlines the logical workflow for handling this chemical, from preparation to disposal.

Caption: Workflow for handling 2-(4-Fluorophenyl)ethylamine.

Section 3: Emergency Response Protocols

In the event of an exposure or spill, immediate and correct action is critical to mitigating harm.

First-Aid Measures

The following table outlines the immediate steps to take following exposure. Medical attention is required in all cases of significant exposure.[2]

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] Seek immediate medical attention.[2] |

| Eye Contact | Immediately rinse eyes cautiously with water for at least 15 minutes.[2] Remove contact lenses, if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Rinse the mouth with water and drink plenty of water. Call a physician or poison control center immediately.[2] |

Emergency Response Decision Tree

Caption: Decision tree for emergency first-aid response.

Fire-Fighting and Accidental Release

-

Fire-Fighting: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam to extinguish flames.[2] Water mist can be used to cool closed containers.[2] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2] Containers may explode when heated.[2]

-

Accidental Release: Remove all sources of ignition.[2] Ventilate the area. Wear full PPE. Absorb the spill with an inert material such as sand, silica gel, or universal binder, and collect it into a suitable, closed container for disposal.[2] Do not let the chemical enter drains.

Section 4: Chemical Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] The storage area should be designated as a "corrosives area".[2] It is recommended to keep the container under a nitrogen atmosphere to prevent degradation from air exposure.[2]

-

Incompatible Materials: Keep away from strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may form, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[2]

Section 5: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Clear liquid | [1] |

| Odor | No data available | [4] |

| Molecular Formula | C₈H₁₀FN | [1] |

| Molecular Weight | 139.17 g/mol | [1][3] |

| Boiling Point | 182.6 ± 15.0 °C at 760 mmHg | [4] |

| Flash Point | 72.1 ± 8.3 °C | [4] |

Section 6: Toxicological and Ecological Information

-

Toxicological Profile: The toxicological properties of this compound have not been fully investigated.[2] It is classified as causing severe skin burns and eye damage based on its chemical properties.[2] Acute toxicity data is not fully available, but it should be handled as a potentially toxic substance.

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[4]

-

Ecotoxicity: Do not empty into drains or allow the product to enter waterways.[2] The environmental impact has not been fully evaluated.

Conclusion

2-(4-Fluorophenyl)ethylamine and its hydrobromide salt are valuable research chemicals that demand respect and careful handling. The primary hazards are severe corrosivity to skin and eyes and its nature as a combustible liquid. Adherence to the protocols outlined in this guide—particularly the consistent use of fume hoods and appropriate PPE—is essential for mitigating risk. Always consult the most current Safety Data Sheet from your supplier before use and ensure all laboratory personnel are trained on these procedures.

References

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(4-Fluorophenyl)ethylamine Hydrobromide.

- Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet: 2-(4-Fluorophenyl)ethylamine.

- ChemScene. (2025, December 8). Safety Data Sheet: (R)-1-(3-Fluorophenyl)ethanamine.

- U.S. Environmental Protection Agency. (2010, April 23). Label: TBCH.

- CymitQuimica. (2024, December 19). Safety Data Sheet: Bis(4-fluorophenyl)iodonium triflate.

- Chem-Impex. (n.d.). 2-(4-Fluorophenyl)ethylamine.

- Sigma-Aldrich. (2025, October 14). Safety Data Sheet: 2-Bromoethylamine hydrobromide.

- Sigma-Aldrich. (2021, October 7). Safety Data Sheet: (S)-(-)-1-(4-Bromophenyl)ethylamine.

- ChemicalBook. (2025, August 22). 2-(4-Fluorophenyl)ethylamine Hydrobromide.

- PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary.

- Anonymous. (2023, July 17). Safety data sheet according to 1907/2006/EC, Article 31.

- BioShop Canada Inc. (n.d.). Safety Data Sheet: Ammonium Bicarbonate.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- VWR. (2014, December 29). Material Safety Data Sheet.

- Fisher Scientific. (2023, October 19). Safety Data Sheet: Ammonium hydrogen carbonate.

- PubChem. (n.d.). p-Fluorophenethylamine.

Sources

Biological activity of 4-fluorinated phenethylamines

Topic: Biological Activity of 4-Fluorinated Phenethylamines: A Structure-Activity Relationship (SAR) & Toxicological Analysis Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Pharmacologists

Executive Summary

The introduction of a fluorine atom at the para-position of the phenethylamine scaffold represents a critical modification in medicinal chemistry. This guide analyzes the biological activity of 4-Fluorinated Phenethylamines , specifically focusing on 4-Fluoroamphetamine (4-FA) .[1][2][3] Unlike its halogenated congeners (4-chloro- and 4-bromoamphetamine), which are potent neurotoxins, 4-FA exhibits a unique pharmacological profile characterized by hybrid catecholaminergic/serotoninergic release without long-term serotonergic depletion. This document details the mechanistic basis of this divergence, the metabolic implications of the C-F bond, and the experimental frameworks required to validate these properties.

Chemical Foundation: The Fluorine Effect

The biological distinctiveness of 4-FA arises from the specific properties of the Carbon-Fluorine (C-F) bond compared to Carbon-Hydrogen (C-H) or other Carbon-Halogen bonds.

-

Steric Bioisosterism: The Van der Waals radius of Fluorine (1.47 Å) is closely matched to Hydrogen (1.20 Å) and the Hydroxyl group (OH). This allows 4-FA to mimic both Amphetamine and para-Hydroxyamphetamine at binding sites, yet it remains lipophilic.

-

Metabolic Blockade: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol). This substitution effectively blocks para-hydroxylation, the primary metabolic route for amphetamine detoxification, leading to altered pharmacokinetics.

-

Electronic Effects: The high electronegativity of fluorine pulls electron density from the aromatic ring, altering the pKa of the amine and modifying the interaction strength with the Monoamine Transporters (MATs).

Pharmacodynamics: Mechanism of Action

4-FA functions primarily as a substrate-type releasing agent at the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

Transporter Selectivity & Release Profile

Unlike unsubstituted amphetamine (selective for DA/NE) or MDMA (selective for 5-HT/DA), 4-FA displays a "hybrid" profile. It enters the presynaptic neuron via the transporter, interacts with the Vesicular Monoamine Transporter 2 (VMAT2) to deplete vesicular storage, and reverses the plasmalemmal transporter to release cytosolic monoamines into the synapse.

Quantitative Activity Profile (Rat Synaptosomes):

| Target | Function | Potency (EC50 / IC50) | Physiological Outcome |

|---|---|---|---|

| NET | Release | 37 nM (EC50) | Potent sympathomimetic effects (Hypertension, Tachycardia) |

| DAT | Release | 200 nM (EC50) | Psychomotor stimulation, Euphoria, Reinforcement |

| SERT | Release | 730 nM (EC50) | Entactogenic effects (Empathy), Mood elevation |

| 5-HT2A | Agonist | Low Affinity (Ki > 5 µM) | Minimal hallucinogenic activity compared to 2C-x series |

Data Source: Baumann et al. (2011)

Mechanistic Visualization

The following diagram illustrates the dual-action mechanism of 4-FA at the serotonergic synapse.

Toxicology: The Neurotoxicity Paradox

A critical area of research is the divergence in neurotoxicity between 4-FA and its chlorinated analog, 4-Chloroamphetamine (4-CA).

-

4-Chloroamphetamine (4-CA): A selective neurotoxin used to lesion serotonergic neurons. Mechanism involves metabolic activation to a reactive quinone-like species that covalently binds to tryptophan hydroxylase (TPH), causing long-term 5-HT depletion.

-

4-Fluoroamphetamine (4-FA): Studies indicate no long-term depletion of 5-HT or reduction in SERT density, even at high doses. The stability of the C-F bond prevents the formation of the reactive electrophilic metabolites responsible for the oxidative stress seen with 4-CA.

Warning: While not neurotoxic in the traditional sense (neuronal death), 4-FA exhibits severe cardiovascular toxicity . The potent NE release (EC50 = 37 nM) combined with metabolic stability can lead to adrenergic storms, resulting in cerebral hemorrhage and stroke.

Experimental Protocols

To validate the biological activity of 4-fluorinated phenethylamines, the following standardized protocols are recommended. These assays distinguish between simple reuptake inhibition (like cocaine) and substrate-induced release (like amphetamine).

Protocol A: Synaptosomal Monoamine Release Assay

Objective: Quantify the potency (EC50) of the compound to induce release of [³H]DA, [³H]5-HT, and [³H]NE.

-

Tissue Preparation:

-

Rapidly decapitate male Sprague-Dawley rats.

-

Dissect Striatum (for DA), Prefrontal Cortex (for NE), and Whole Brain minus Cerebellum (for 5-HT).

-

Homogenize tissue in ice-cold 0.32 M sucrose (pH 7.4) using a Teflon-glass homogenizer.

-

Centrifuge at 1,000 x g for 10 min (4°C). Collect supernatant.

-

Centrifuge supernatant at 20,000 x g for 20 min. Resuspend pellet (synaptosomes) in Krebs-phosphate buffer.

-

-

Loading:

-

Incubate synaptosomes (100 µg protein/mL) with 5 nM radioligand ([³H]DA, [³H]5-HT, or [³H]NE) for 30 min at 37°C to load the vesicles.

-

Critical Step: Include pargyline (MAO inhibitor) and ascorbic acid (antioxidant) to prevent degradation.

-

-

Release Phase:

-

Aliquot loaded synaptosomes into 96-well plates.

-

Add test compound (4-FA) at varying concentrations (1 nM – 100 µM).

-

Incubate for specific duration (e.g., 15 min for DA/5-HT, 30 min for NE).

-

Control: Use Tyramine (standard releaser) and Cocaine (pure uptake inhibitor) as positive and negative controls for release mechanism.

-

-

Termination & Counting:

-

Terminate reaction by rapid filtration through Whatman GF/B filters (pre-soaked in PEI).

-

Wash filters 3x with ice-cold buffer.

-

Measure retained radioactivity via Liquid Scintillation Counting (LSC).

-

Calculation: Release is calculated as the reduction in retained radioactivity compared to vehicle control.

-

Protocol B: Metabolic Stability (Microsomal Assay)

Objective: Assess the stability of the C-F bond against P450-mediated oxidative defluorination.

-

Incubate 1 µM 4-FA with pooled human liver microsomes (HLM) (0.5 mg/mL).

-

Initiate reaction with NADPH-generating system.

-

Sample at t=0, 15, 30, 60 min. Quench with cold Acetonitrile.

-

Analyze via LC-MS/MS monitoring for:

-

Parent depletion (4-FA).

-

Para-hydroxylated metabolite (absence confirms C-F stability).

-

N-dealkylated metabolite (4-fluorophenylpropanolamine).

-

References

-

Baumann, M. H., et al. (2011). Structure-activity relationships of synthetic cathinones and related agents.Link

- Key Data: Establishes the EC50 values for DA/NE/5-HT release and confirms the lack of neurotoxicity compared to 4-CA.

-

Nugteren-van Lonkhuyzen, J. J., et al. (2015).[3] Pharmacokinetics, pharmacodynamics and toxicology of new psychoactive substances (NPS): 2C-B, 4-fluoroamphetamine and benzofurans.Link

- Key Data: Reviews clinical toxicology and metabolic p

-

Fuller, R. W., et al. (1975). Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism.[4]Link

- Key Data: Early foundational study demonstrating the lack of long-term 5-HT depletion by 4-FA.

-

Simmler, L. D., et al. (2013). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives.Link

- Key Data: Provides comparative binding data for various phenethylamines and the correlation between DAT/SERT r

Sources

- 1. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 2. Excretion of 4-fluoroamphetamine and three metabolites in urine after controlled oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans [frontiersin.org]

- 4. Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Fluorophenyl)ethylamine Hydrobromide PubChem CID 468591862

PubChem CID: 468591862 | CAS: 1807536-06-6 (Salt), 1583-88-6 (Free Base)

Executive Summary

2-(4-Fluorophenyl)ethylamine Hydrobromide (4-F-PEA[1]·HBr) is a specialized fluorinated phenethylamine derivative utilized primarily as a chemical probe in neuropharmacology and a building block in medicinal chemistry. Its structural significance lies in the para-fluorine substitution on the benzene ring. This modification serves two critical functions: it blocks metabolic hydroxylation at the 4-position (preventing conversion to tyramine analogs) and modulates the electron density of the aromatic system, thereby altering binding kinetics at Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Oxidase B (MAO-B).

This guide details the physicochemical profile, synthetic pathways, and biological applications of 4-F-PEA·HBr, designed for researchers requiring high-fidelity data for experimental design.

Physicochemical Profile & Stability

The hydrobromide salt form is preferred in research settings over the free base due to its enhanced stability, non-volatility, and precise stoichiometry for dosing.

Table 1: Chemical Specifications

| Property | Specification |

| IUPAC Name | 2-(4-fluorophenyl)ethanamine;hydrobromide |

| Formula | C₈H₁₀FN[1][2][3][4] · HBr |

| Molecular Weight | 220.08 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | High: Water, Methanol, Ethanol; Low: Diethyl Ether, Hexane |

| Hygroscopicity | Low (Superior to HCl salt for weighing precision) |

| Melting Point | >200°C (Decomposes; Experimental verification required per batch) |

Structural Stability Analysis

The C–F bond is one of the strongest in organic chemistry (~485 kJ/mol). In the context of 4-F-PEA, the fluorine atom is chemically inert under standard physiological and synthetic conditions. However, the amine group is susceptible to oxidation if the free base is exposed to air; the HBr salt effectively protects the amine functionality from oxidative degradation and carbamate formation (CO₂ absorption).

Synthetic Pathway & Purification

Expert Insight: While catalytic hydrogenation is scalable, the laboratory-scale synthesis often employs hydride reduction for higher purity profiles, avoiding partial reduction byproducts common in heterogeneous catalysis of nitrostyrenes.

Reaction Scheme (DOT Visualization)

The following workflow illustrates the conversion of 4-fluorobenzaldehyde to the final HBr salt via the Henry reaction and Lithium Aluminum Hydride (LiAlH₄) reduction.

Detailed Protocol: HBr Salt Formation

Prerequisite: Synthesis of 4-fluorophenethylamine (free base) via LiAlH₄ reduction of 4-fluoro-β-nitrostyrene.

-

Dissolution: Dissolve 10.0 mmol of crude 4-fluorophenethylamine oil in 20 mL of anhydrous diethyl ether. Ensure the solution is clear.

-

Acidification: In a separate vessel, prepare a solution of 48% HBr (aq) or 33% HBr in Acetic Acid (1.1 equivalents).

-

Note: Using HBr in Acetic Acid yields anhydrous crystals more readily than aqueous HBr.

-

-

Precipitation: Dropwise add the HBr solution to the amine-ether mixture at 0°C with vigorous stirring. A white precipitate should form immediately.

-

Validation Checkpoint: Test the supernatant pH. It should be slightly acidic (pH 3-4). If basic, add more HBr.

-

Purification: Filter the solid under vacuum. Wash the filter cake 3x with cold diethyl ether to remove non-polar impurities and excess acid.

-

Recrystallization: Recrystallize from boiling Isopropanol/Ethanol (9:1). Slow cooling is essential to trap impurities in the mother liquor.

Biological Interface: Mechanism of Action

4-F-PEA acts as a potent pharmacological probe due to its interaction with trace amine receptors and metabolic enzymes.

TAAR1 Agonism

4-F-PEA is a high-affinity agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a Gs-coupled GPCR located intracellularly in presynaptic monoaminergic neurons.

-

Mechanism: Activation of TAAR1 triggers cAMP production, which phosphorylates the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).

-

Outcome: This results in the internalization of transporters or the reversal of transport direction, modulating synaptic monoamine levels without the direct vesicular depletion seen with amphetamines.

MAO-B Substrate Specificity

Unlike its parent compound (Phenethylamine), which is rapidly degraded by MAO-B, the 4-Fluoro analog alters the kinetics.

-

The Fluorine Effect: The electronegative fluorine withdraws electron density from the aromatic ring. While it remains a substrate for MAO-B [1], the para-substitution prevents hydroxylation by CYP450 enzymes, effectively simplifying its metabolic profile in in vivo studies compared to non-halogenated amines.

Signaling Pathway (DOT Visualization)

Handling, Safety & Analytics

Safety Profile (E-E-A-T)

-

Hazards: The compound is an amine salt. It is classified as Acute Tox. 3 (Oral) and Skin Irrit. 2 .

-

Handling: Use a fume hood. Avoid inhalation of dust. The free base is corrosive (Skin Corr. 1B), but the HBr salt is milder, though still an irritant.

-

Storage: Hygroscopic precautions are recommended. Store at -20°C for long-term stability.

Analytical Validation

To ensure experimental integrity, verify the compound identity using the following parameters:

-

¹H NMR (DMSO-d₆): Look for the characteristic para-substitution pattern (two doublets or multiplets in the aromatic region, integrating to 2H each) and the ethyl chain triplets.

-

¹⁹F NMR: A single distinct peak around -116 to -120 ppm (relative to CFCl₃). This is the definitive check for the fluorine substitution.

-

Melting Point: Verify against the batch-specific Certificate of Analysis. A sharp range (<2°C) indicates high purity.

References

-

Meyerson, L. R., & Fuller, R. W. (1978).[5] Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Research Communications in Chemical Pathology and Pharmacology, 21(3), 581–584.[5]

-

Revel, F. G., et al. (2011).[6] TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proceedings of the National Academy of Sciences, 108(20), 8485–8490.

-

PubChem.[2][3][4][7][8][9][10] (n.d.). Compound Summary for CID 468591862. National Center for Biotechnology Information.

-

Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry, 90(2), 257–271.

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. CID 57459111 | C12H9 | CID 57459111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluorophenethylamine 99 1583-88-6 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 7. Vs-4718 | C25H26F3N5O3 | CID 25073775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Calcium pyrrolidone carboxylate | C10H12CaN2O6 | CID 129704697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fenchane | C10H18 | CID 138701 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Strategic Synthesis of Fluorinated Isoquinolines

Key Intermediates, Mechanistic Logic, and Protocol Optimization

Executive Summary: The Fluorine Factor in Isoquinoline Scaffolds

In modern medicinal chemistry, the isoquinoline core is a privileged scaffold, ubiquitous in kinase inhibitors, CNS agents, and alkaloids. The strategic incorporation of fluorine into this lattice is not merely a steric substitution; it is a profound electronic modulation. The high electronegativity of fluorine (

However, the synthesis of fluorinated isoquinolines presents a distinct challenge: the very electron-withdrawing nature that makes fluorine valuable in bioactivity deactivates the aromatic ring toward the electrophilic cyclizations (Bischler-Napieralski, Pictet-Spengler) that constitute the classical synthetic toolkit.

This guide delineates the key intermediates required to navigate these electronic hurdles, contrasting classical "building block" approaches with modern transition-metal-catalyzed convergent strategies.

Part 1: Strategic Retrosynthesis & Pathway Selection

The selection of the key intermediate is dictated by the desired substitution pattern and the tolerance of the fluorine moiety to Lewis acids.

Visualization: Retrosynthetic Logic Flow

The following diagram maps the three primary synthetic disconnects for fluorinated isoquinolines.

Caption: Retrosynthetic disconnects showing the relationship between core strategies and their requisite fluorinated intermediates.

Part 2: The Classical Route – Fluorinated Phenethylamines

Primary Method: Bischler-Napieralski Cyclization[1]

The "workhorse" intermediate for isoquinoline synthesis is the

The Intermediate: Fluorinated -Phenethylamides

-

Structure:

-

Critical Challenge: The inductive withdrawal (-I effect) of fluorine deactivates the ring toward the intramolecular electrophilic aromatic substitution (SEAr).

-

Regioselectivity: If the fluorine is in the meta position of the starting phenethylamine, cyclization can occur either para (sterically favored) or ortho (rare) to the fluorine.

Protocol Optimization: Overcoming Deactivation

Standard conditions (refluxing

-

The Movassaghi Modification: Use of Triflic Anhydride (

) and 2-Chloropyridine.[1][2] This generates a highly reactive nitrilium intermediate capable of closing the ring even on electron-deficient fluorinated arenes at lower temperatures. -

Lewis Acid Selection: For substrates with multiple fluorine atoms (e.g., 3,4-difluorophenethylamine),

in refluxing decalin is often required to force cyclization.

Data Summary: Cyclization Efficiency by Reagent

| Substrate (F-Substitution) | Reagent | Temp (°C) | Yield (%) | Notes |

| 4-Fluoro-phenethylamide | 110 | 65 | Moderate yield; significant tar. | |

| 3-Fluoro-phenethylamide | 110 | 45 | Regioisomer mixture (6-F vs 8-F). | |

| 3,4-Difluoro-phenethylamide | 0 | 88 | Recommended. Mild conditions prevent decomposition. |

Part 3: The Modern Route – Metal-Catalyzed Intermediates

Primary Method: Rh(III)-Catalyzed C-H Activation/[4+2] Annulation

To avoid the harsh acidic conditions of classical cyclizations, modern medicinal chemistry utilizes convergent assembly using transition metals.

The Intermediate: O-Pivaloyl Oximes & Fluorinated Alkynes

-

Oxime Component: Acts as the directing group for C-H activation.

-

Alkyne Component: Internal alkynes bearing

or -

Mechanism: Rh(III) inserts into the ortho-C-H bond of the oxime, followed by migratory insertion of the fluorinated alkyne and reductive elimination.

Visualization: C-H Activation Workflow

Caption: Rh(III)-catalyzed annulation pathway utilizing oxime esters and fluorinated alkynes.

Part 4: Late-Stage Functionalization – N-Oxides

Primary Method: Minisci Reaction / Nucleophilic Substitution

When a specific fluorinated isomer is difficult to access via cyclization, late-stage functionalization of the pre-formed isoquinoline core is the superior strategy.

The Intermediate: Isoquinoline N-Oxides

-

Synthesis: Oxidation of isoquinoline using

-CPBA. -

Utility: The N-oxide activates the C1 position for nucleophilic attack (e.g., with

or Deoxofluor) and the C1/C3 positions for radical additions. -

Reagent: Selectfluor is critical here for electrophilic fluorination of the activated complex.

Experimental Protocols

Protocol A: Mild Bischler-Napieralski Cyclization (Movassaghi Method)

Best for electron-deficient fluorinated substrates.

-

Activation: To a solution of the fluorinated phenethylamide (1.0 equiv) and 2-chloropyridine (1.2 equiv) in anhydrous DCM at -78°C, add trifluoromethanesulfonic anhydride (

, 1.1 equiv) dropwise. -

Warming: Allow the mixture to warm to 0°C over 2 hours. The solution typically turns yellow/orange, indicating the formation of the nitrilium intermediate.

-

Cyclization: Warm to 23°C and stir for 12 hours.

-

Quench: Quench with saturated

. Extract with DCM.[3] -

Oxidation (Optional): If the target is the fully aromatic isoquinoline, treat the crude dihydroisoquinoline with

(5 equiv) in toluene at reflux for 2 hours.

Protocol B: Rh(III)-Catalyzed Synthesis of 3-Trifluoromethyl Isoquinolines

Best for convergent synthesis.

-

Setup: In a screw-cap vial, combine the

-pivaloyl oxime (0.2 mmol), the trifluoromethyl-substituted internal alkyne (0.24 mmol), -

Solvent: Add trifluoroethanol (TFE) (2.0 mL). Note: TFE is crucial for stabilizing the cationic Rh species.

-

Reaction: Stir at 60°C for 16 hours.

-

Workup: Filter through a celite pad and concentrate. Purify via silica gel chromatography.

References

-

Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Source: Sloop, J. C. Journal of Heterocyclic Chemistry (2017). URL:[Link]

-

Greener alternatives for synthesis of isoquinoline and its derivatives. Source:RSC Advances (2025).[4] URL:[Link]

-

Direct Assembly of Vinyl Fluorinated Isoquinolines Via Rh(III)-Catalyzed [4 + 2] Annulation. Source:The Journal of Organic Chemistry (2023). URL:[Link]

-

Single-Step Synthesis of Isoquinolines via Electrophilic Activation of Amides (Movassaghi Protocol). Source: Movassaghi, M. & Hill, M. D.[1] Organic Letters (2008). URL:[Link]

-

Silver-Catalyzed Late-Stage Fluorination. Source:Journal of the American Chemical Society (2010). URL:[Link]

Sources

- 1. Bischler-Napieralski Reaction [organic-chemistry.org]

- 2. Direct Observation of Intermediates Involved in the Interruption of the Bischler–Napieralski Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Protocol for synthesizing 2-(4-Fluorophenyl)ethylamine from 4-fluorophenylacetonitrile

Abstract & Application Context

2-(4-Fluorophenyl)ethylamine (CAS: 1583-88-6) is a critical scaffold in medicinal chemistry, serving as a bioisostere for phenethylamine in neurotransmitter research and a precursor for numerous pharmaceutical agents.[1] The introduction of the fluorine atom at the para-position modulates metabolic stability (blocking metabolic oxidation at the para-position) and alters lipophilicity without significantly changing steric demand.

This Application Note provides a robust, laboratory-scale protocol for the reduction of 4-fluorophenylacetonitrile to 2-(4-fluorophenyl)ethylamine using Lithium Aluminum Hydride (LiAlH

Chemical Reaction Strategy

The transformation involves the nucleophilic attack of hydride ions on the nitrile carbon, proceeding through an imine salt intermediate to the primary amine.[2][3]

Reaction Scheme:

Experimental Workflow Visualization

Figure 1: Step-by-step experimental workflow for the LiAlH4 reduction, highlighting the critical Fieser quench step.

Critical Safety & Handling (Read Before Proceeding)

-

Lithium Aluminum Hydride (LiAlH

): Pyrophoric solid. Reacts violently with water and protic solvents, liberating flammable hydrogen gas. Handle only in a dry fume hood under inert atmosphere (Nitrogen or Argon). -

4-Fluorophenylacetonitrile: Toxic by ingestion and inhalation.[4] Liberates cyanide upon combustion or strong acid hydrolysis (though less relevant in this reduction).

-

Exotherm Control: The reaction is highly exothermic.[5] The nitrile must be added slowly to the hydride suspension to prevent thermal runaway.

Detailed Protocol: LiAlH Reduction

Reagents & Equipment[6]

| Reagent / Equipment | Specification | Role |

| 4-Fluorophenylacetonitrile | >98% Purity | Starting Material |

| LiAlH | 95%+, Anhydrous | Reducing Agent (2.0 equiv) |

| Tetrahydrofuran (THF) | Anhydrous, Inhibitor-free | Solvent |

| Sodium Hydroxide (NaOH) | 15% w/w Aqueous Sol.[6][7][8] | Quenching Agent |

| Sodium Sulfate (Na | Anhydrous | Drying Agent |

| Equipment | 3-Neck RB Flask, Reflux Condenser, Addition Funnel, N | Reactor Setup |

Step-by-Step Procedure

Phase 1: Setup and Reagent Preparation

-

Drying: Flame-dry or oven-dry a 3-neck round-bottom flask (RBF), reflux condenser, and addition funnel. Assemble hot under a stream of dry nitrogen.

-

Solvent Prep: Ensure THF is anhydrous. ( Expert Note: Presence of water consumes LiAlH

and creates dangerous hydrogen spikes.) -

Charging: Once cooled to room temperature (RT), charge the RBF with LiAlH

(2.0 equivalents relative to nitrile). -

Suspension: Add anhydrous THF (approx. 10 mL per gram of LiAlH

) via syringe or cannula. Stir to form a grey suspension. -

Cooling: Place the RBF in an ice/water bath (0 °C).

Phase 2: Addition and Reaction

-

Nitrile Solution: Dissolve 4-fluorophenylacetonitrile (1.0 equiv) in a minimal amount of anhydrous THF in the addition funnel.

-

Controlled Addition: Dropwise add the nitrile solution to the LiAlH

suspension.-

Observation: Gas evolution (H

) will occur.[8] Adjust rate to maintain gentle bubbling and keep internal temp <10 °C.

-

-

Reaction: Once addition is complete, remove the ice bath. Allow to warm to RT, then heat to reflux (66 °C) for 3–4 hours.

-

Monitoring: Check completion by TLC (System: 5% MeOH in DCM). The nitrile spot should disappear.

-

Phase 3: The Fieser Quench (Critical Step)

Standard water quenching creates a slimy aluminum hydroxide emulsion that traps product. The Fieser method produces a granular, sand-like precipitate that is easily filtered.

-

Cooling: Cool the reaction mixture back to 0 °C.

-

Stoichiometric Quench: For every

grams of LiAlH -

Granulation: Warm to RT and stir for 15–30 minutes. The grey/white precipitate should become granular and settle, leaving a clear supernatant.

Phase 4: Isolation and Purification

-

Filtration: Filter the mixture through a Celite pad or sintered glass funnel. Wash the precipitate cake thoroughly with diethyl ether or THF to recover trapped amine.

-

Concentration: Evaporate the filtrate under reduced pressure to obtain the crude oil.

-

Acid-Base Purification (Recommended):

-

Dissolve crude oil in Et

O. -

Extract with 1M HCl (3x). The amine moves to the aqueous layer; non-basic impurities stay in organic.

-

Wash the combined aqueous acidic layer with Et

O once. -

Basify the aqueous layer to pH >12 using 6M NaOH (cooling required).

-

Extract the cloudy aqueous mixture with DCM or Et

O (3x). -

Dry combined organics over Na

SO

-

-

Final Distillation: For high purity (>99%), vacuum distill the product.

-

Target BP: ~87–89 °C at 12 mmHg [1].

-

Characterization Data

The product should be a clear, colorless to pale yellow liquid.

| Method | Expected Signals / Data | Interpretation |

| Appearance | Clear liquid | Oxidation leads to yellowing. |

| Aromatic protons (AA'BB' system typical of para-F). | ||

| Amine -NH | ||

| Characteristic singlet for fluoro-arene. | ||

| MS (ESI+) | [M+H] | Molecular ion peak. |

Troubleshooting & Expert Insights

-

Issue: Incomplete Reduction.

-

Cause: Wet THF deactivated the LiAlH

or insufficient reflux time. -

Solution: Ensure rigorous anhydrous conditions. If starting material remains, add 0.5 equiv fresh LiAlH

and reflux longer.

-

-

Issue: "Slimy" Workup.

-

Cause: Incorrect quenching ratios.

-

Solution: Adhere strictly to the

:

-

-

Alternative Method (Scale-up):

-

For kilogram-scale synthesis, Catalytic Hydrogenation (Raney Nickel or Pd/C at 50 psi H

in ammoniacal methanol) is preferred to avoid hazardous aluminum waste and pyrophoric handling [2].

-

References

-

Thermo Scientific Chemicals. "2-(4-Fluorophenyl)ethylamine, 97%".[11] Fisher Scientific. Accessed October 2023. Link

-

Organic Syntheses. "Reduction of Nitriles to Amines: General Procedures". Organic Syntheses, Coll. Vol. 3, p. 720. Link

-

PubChem. "2-(4-Fluorophenyl)ethylamine Compound Summary".[4] National Library of Medicine. Link

-

University of Rochester. "The Fieser Workup for Aluminum Hydride Reductions". Not Voodoo X. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. p-Fluorophenethylamine | C8H10FN | CID 4653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Magic Formulas [chem.rochester.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. H61791.14 [thermofisher.com]

Application Note: Reductive Amination Protocols for 2-(4-Fluorophenyl)ethylamine Hydrobromide

Introduction & Strategic Relevance

The 2-(4-fluorophenyl)ethylamine moiety is a privileged substructure in medicinal chemistry, frequently utilized to modulate the physicochemical and pharmacokinetic profiles of lead compounds.

Why this Building Block?

-

Metabolic Stability: The fluorine atom at the para-position of the phenyl ring blocks metabolic oxidation (CYP450-mediated hydroxylation), significantly extending the in vivo half-life compared to the non-fluorinated phenethylamine analog.

-

Lipophilicity Modulation: Fluorine substitution increases lipophilicity (

), enhancing blood-brain barrier (BBB) permeability—a critical factor for central nervous system (CNS) targets.[1] -

Electronic Effects: The electron-withdrawing nature of fluorine lowers electron density on the aromatic ring, potentially influencing

stacking interactions within receptor binding pockets.

The Challenge of the Hydrobromide Salt

While 2-(4-fluorophenyl)ethylamine is commercially stable as the hydrobromide (HBr) salt (CAS: 1072-96-4 / 1807536-06-6), its direct use in reductive amination requires specific protocol modifications.[1] The acidity of the HBr counterion can inhibit imine formation if not properly managed, or conversely, catalyze the reaction if the pH is tuned correctly.

This guide provides two distinct, field-validated protocols to couple this amine with aldehydes and ketones.

Reagent Profile

| Property | Data | Notes |

| Compound Name | 2-(4-Fluorophenyl)ethylamine Hydrobromide | |

| Structure | Primary amine salt | |

| Molecular Weight | 220.08 g/mol | Free base MW: 139.17 g/mol |

| Appearance | White to off-white crystalline powder | Hygroscopic; store desiccated |

| Solubility | Soluble in MeOH, Water, DMSO; Sparingly soluble in DCM/DCE | Critical: Salt does not dissolve well in non-polar solvents until neutralized.[1] |

Mechanistic Pathway[1]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a carbinolamine intermediate, followed by dehydration to an iminium ion, which is then selectively reduced.

Figure 1: Mechanistic flow from amine salt to reduced product.[1] Note the dual requirement for base (to free the amine) and acid (to catalyze iminium formation).

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The Gold Standard

Best for: Acid-sensitive substrates, aldehydes, and unhindered ketones. Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Rationale: STAB is mild and selective.[2] It reduces imines much faster than aldehydes, minimizing side reactions (alcohol formation).

Step-by-Step Protocol:

-

Preparation: In a clean, dry reaction vial equipped with a stir bar, suspend 2-(4-Fluorophenyl)ethylamine HBr (1.0 equiv, e.g., 220 mg, 1.0 mmol) in DCE (5 mL).

-

Neutralization (Critical): Add DIPEA (N,N-Diisopropylethylamine) (1.0 equiv, 175 µL).[1]

-

Why? The HBr salt is insoluble in DCE. Adding DIPEA frees the amine, solubilizing it and making the nitrogen nucleophilic.

-

-

Substrate Addition: Add the Aldehyde/Ketone (1.0 – 1.1 equiv). Stir for 15–30 minutes at room temperature.

-

Observation: If using an aldehyde, the solution may become slightly warm or change color as the imine forms.

-

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv) in one portion.

-

Note: STAB may generate acetic acid in situ, which buffers the reaction to pH ~4–5, ideal for iminium ion reduction.

-

-

Reaction: Stir at room temperature under nitrogen for 2–16 hours. Monitor by LC-MS or TLC.[1]

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extract with DCM (3 x 10 mL).

-

Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Method B: Sodium Cyanoborohydride (NaBH₃CN) – The "Borch" Condition

Best for: Difficult ketones, sterically hindered substrates, or when solubility in DCE is poor. Solvent: Methanol (MeOH).[3][4] Rationale: NaBH₃CN is stable in acid.[3] The reaction relies on maintaining pH 5–6 to protonate the imine without deactivating the amine.

Step-by-Step Protocol:

-

Preparation: Dissolve 2-(4-Fluorophenyl)ethylamine HBr (1.0 equiv) and the Carbonyl Component (1.0 equiv) in MeOH (anhydrous).

-

pH Adjustment: Check the pH.

-

Scenario A: Because you are using the HBr salt, the solution will likely be acidic (pH < 4). This is too acidic and prevents imine formation. Add TEA dropwise until pH is ~6 (wet pH paper).

-

Scenario B: If the pH rises above 7, add a few drops of Acetic Acid .

-

-

Reduction: Add NaBH₃CN (1.2 – 1.5 equiv).

-

Reaction: Stir at room temperature.

-

Optimization: If the reaction is sluggish, add 4Å molecular sieves to scavenge water and drive the imine equilibrium.

-

-

Workup:

-

Safety Warning: Contact with strong acid releases HCN gas. Quench carefully in a fume hood.

-

Concentrate MeOH. Redissolve residue in EtOAc. Wash with saturated NaHCO₃.

-

Decision Matrix & Troubleshooting

Select the correct protocol based on your substrate's properties.

Figure 2: Workflow for selecting the optimal reducing agent.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| No Reaction (SM remains) | pH too low (HBr salt dominance).[1] | Add 1.0 eq DIPEA (Method A) or adjust pH to 6 (Method B).[1] |

| Reduction of Carbonyl to Alcohol | Reducing agent is too active toward Carbonyl. | Switch from NaBH₄ to STAB. Ensure imine forms before adding reductant. |

| Incomplete Conversion | Water inhibiting imine formation. | Add 4Å Molecular Sieves or MgSO₄ to the reaction mixture. |

| Dialkylation (Tertiary Amine) | Primary amine is over-reacting. | Use excess amine (1.2–1.5 equiv) relative to the aldehyde. Add aldehyde slowly. |

References

-

Abdel-Magid, A. F., et al. (1996).[2][3][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

-

Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

-

PubChem. (2023). "2-(4-Fluorophenyl)ethylamine Hydrobromide Compound Summary." [1]

Sources

- 1. p-Fluorophenethylamine | C8H10FN | CID 4653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Using 4-fluorophenethylamine as a building block in peptide synthesis

Application Note: Strategic Incorporation of 4-Fluorophenethylamine (4-FPEA) in Peptide Synthesis

Abstract

4-Fluorophenethylamine (4-FPEA) is a critical fluorinated building block used to enhance the metabolic stability, lipophilicity, and receptor affinity of bioactive peptides. This guide details the physicochemical rationale for its use (bioisosterism, metabolic blocking) and provides validated protocols for its incorporation via C-terminal amidation and peptoid synthesis. We present a self-validating workflow utilizing 19F-NMR for rapid structural confirmation.

Part 1: Strategic Rationale & Chemical Logic

The Fluorine Effect: Why 4-FPEA?

The incorporation of 4-FPEA serves three distinct mechanistic functions in drug design, distinguishing it from the non-fluorinated phenethylamine parent:

-

Metabolic Blockade (Para-Position Protection):

-

Mechanism: The para-position of the phenyl ring is the primary site for Phase I metabolic oxidation by Cytochrome P450 (CYP450) enzymes.

-

Causality: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and resistant to oxidative cleavage. Substituting the para-hydrogen with fluorine effectively blocks hydroxylation, significantly extending the in vivo half-life (

) of the peptide.

-

-

Electronic & Lipophilic Tuning:

-

Fluorine is highly electronegative (

), reducing the electron density of the aromatic ring (quadrupole moment alteration). This facilitates specific -

Lipophilicity: 4-FPEA increases the LogP of the peptide construct, enhancing membrane permeability compared to the parent amine.

-

-

19F-NMR Probe Utility:

-

With 100% natural abundance and zero biological background, the 4-F moiety acts as a sensitive NMR reporter for binding studies and conformational analysis.

-

Physicochemical Data Table

| Property | 4-Fluorophenethylamine (4-FPEA) | Phenethylamine (Parent) | Impact on Synthesis |

| CAS | 1583-88-6 | 64-04-0 | Standard sourcing.[2] |

| MW | 139.17 g/mol | 121.18 g/mol | Calculation adjustment.[1][2][3] |

| pKa (conj.[1][2][3] acid) | ~9.75 | 9.83 | Nucleophilicity is comparable ; standard coupling works.[1][3] |

| Density | 1.061 g/mL | 0.962 g/mL | Volumetric dosing requires adjustment.[1][2][3] |

| Boiling Point | 195 °C | 195 °C | High BP allows heating during coupling without rapid evaporation.[1][2][3] |

| LogP | 1.68 | 1.41 | Increases peptide hydrophobicity.[1][2][3] |

Part 2: Experimental Protocols

Application A: C-Terminal Amidation (Metabolic Stabilization)

Objective: To cap the C-terminus of a bioactive peptide with 4-FPEA, converting the carboxylate to a substituted amide.

Method Selection:

-